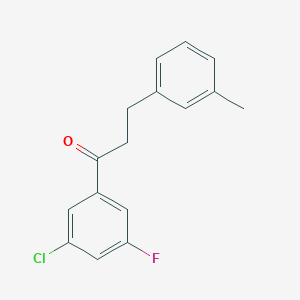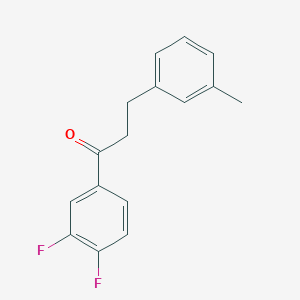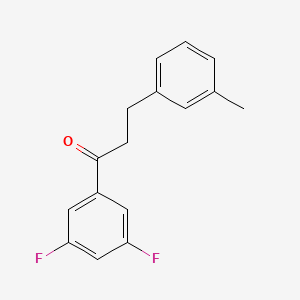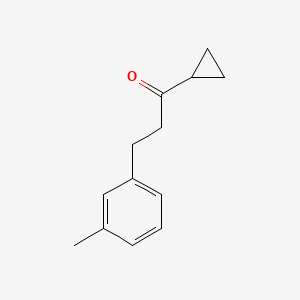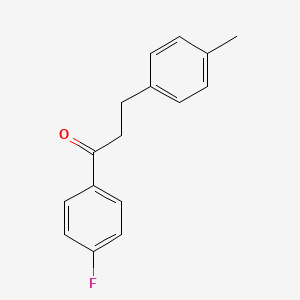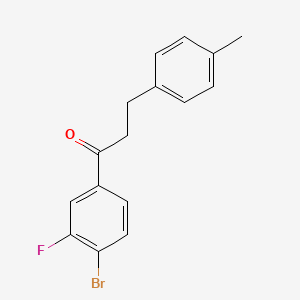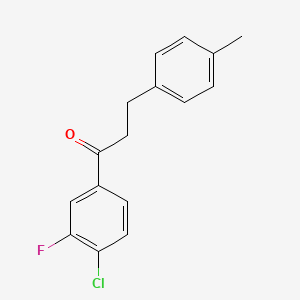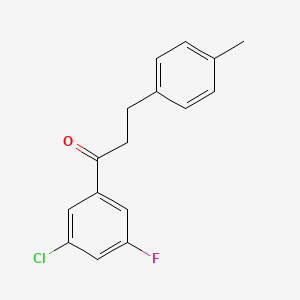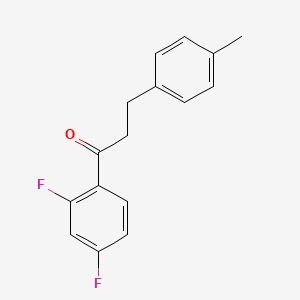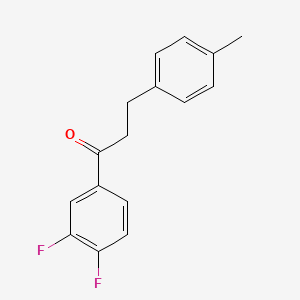
2'-Methoxy-3-(4-methoxyphenyl)propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Methoxy-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of methoxy groups attached to both the phenyl and propiophenone moieties. This compound is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, magnesium and m-bromoanisole can react in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce the Grignard reagent. This reagent then reacts with propionitrile to yield 3-methoxypropiophenone .
Industrial Production Methods
Industrial production of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone often involves advanced processes that ensure high yield and purity. The use of recyclable solvents and efficient catalytic systems is common to facilitate large-scale production while minimizing environmental impact .
化学反応の分析
Types of Reactions
2’-Methoxy-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or acids such as hydrochloric acid (HCl) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
2’-Methoxy-3-(4-methoxyphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
作用機序
The mechanism by which 2’-Methoxy-3-(4-methoxyphenyl)propiophenone exerts its effects involves interactions with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and binding affinity to various substrates. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical properties.
類似化合物との比較
2’-Methoxy-3-(4-methoxyphenyl)propiophenone can be compared with other similar compounds, such as:
4’-Methoxy-3-(2-methylphenyl)propiophenone: This compound has a similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone:
These comparisons highlight the unique structural features and reactivity of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGFILJMZTZTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644259 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-52-5 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
